molecular formula C15H14N4O2 B590205 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole CAS No. 1253696-17-1

4-[1'-(3'-Azido-1',2'-propanediol)]carbazole

Cat. No.: B590205
CAS No.: 1253696-17-1
M. Wt: 282.303
InChI Key: HETBXCZVCSTHDV-UHFFFAOYSA-N
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Description

4-[1'-(3'-Azido-1',2'-propanediol)]carbazole, also known as 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole, is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.303. The purity is usually 95%.
BenchChem offers high-quality 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azido-3-(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c16-19-17-8-10(20)9-21-14-7-3-6-13-15(14)11-4-1-2-5-12(11)18-13/h1-7,10,18,20H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETBXCZVCSTHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673186
Record name 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253696-17-1
Record name 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Fluorescence Quantum Yield of Azido-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azido-carbazole derivatives represent a specialized class of fluorogenic probes that leverage the bioorthogonal "click" chemistry (CuAAC) to switch from a non-fluorescent (quenched) state to a highly fluorescent (emissive) state. This "turn-on" mechanism is critical for background-free imaging in metabolic labeling and drug discovery. This guide provides an in-depth technical analysis of the photophysical mechanisms governing these derivatives, specifically focusing on the determination of fluorescence quantum yield (


).[1] We present a validated protocol for measuring 

using the relative method, supported by mechanistic insights into the photoinduced electron transfer (PET) quenching pathway.

Photophysical Mechanisms[2]

The utility of azido-carbazole derivatives lies in their binary fluorescence behavior. Understanding the transition from the "dark" azide state to the "bright" triazole state is essential for accurate quantum yield determination.

The Quenching Mechanism (The "Dark" State)

In the native azido-carbazole structure, the azido group (


) acts as a potent fluorescence quencher. The primary mechanism is Photoinduced Electron Transfer (PET) .
  • Ground State: The carbazole moiety acts as the electron donor (fluorophore), while the azido group possesses a low-lying antibonding orbital or a lone pair capable of interaction.

  • Excited State: Upon excitation of the carbazole (

    
    ), an electron transfer occurs from the azido group's lone pair to the semi-occupied HOMO of the excited carbazole (or conversely, depending on substitution patterns). This non-radiative decay pathway dissipates the excitation energy as heat, resulting in a quantum yield near zero (
    
    
    
    ).
The "Turn-On" Mechanism (The "Bright" State)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) converts the azide into a 1,2,3-triazole.

  • Elimination of PET: The formation of the triazole ring engages the nitrogen electrons in the aromatic system, raising the oxidation potential and effectively shutting down the PET quenching pathway.

  • Conjugation Extension: The triazole ring often extends the

    
    -conjugation of the carbazole system, facilitating Intramolecular Charge Transfer (ICT) . This results in a bathochromic shift (red-shift) in emission and a restoration of radiative decay, significantly increasing the quantum yield (
    
    
    
    typically 0.40 – 0.90).
Mechanistic Pathway Diagram

Fluorescence_Mechanism Azide Azido-Carbazole (Precursor) Excitation UV Excitation (hν) Azide->Excitation Click CuAAC Reaction (Click Chemistry) Azide->Click + Alkyne / Cu(I) ExcitedState_Q Excited State (S1) [PET Active] Excitation->ExcitedState_Q NonRad Non-Radiative Decay (Heat) ExcitedState_Q->NonRad e- Transfer (Quenching) Triazole Triazole-Carbazole (Product) Click->Triazole ExcitedState_E Excited State (S1) [PET Blocked / ICT] Triazole->ExcitedState_E UV Excitation Fluorescence Fluorescence Emission (High Φf) ExcitedState_E->Fluorescence Radiative Decay

Figure 1: Mechanistic pathway illustrating the switch from PET-mediated quenching in the azido-carbazole precursor to radiative emission in the triazole product.

Experimental Protocol: Determination of Quantum Yield

Methodology: Relative Fluorescence Quantum Yield Determination Standard: Quinine Sulfate in 0.5 M H₂SO₄ (


)[2]

This protocol uses the "gradient method" (multiple concentrations) rather than a single-point measurement to minimize errors from inner-filter effects and background scattering.

Materials & Reagents[4]
  • Reference Standard: Quinine Sulfate Dihydrate (NIST traceable or high purity).

  • Solvent for Standard: 0.5 M Sulfuric Acid (H₂SO₄).[2]

  • Sample: Azido-carbazole derivative (or clicked triazole product).

  • Solvent for Sample: Spectroscopic grade Ethanol, Acetonitrile, or THF (match the application medium).

  • Equipment: UV-Vis Spectrophotometer (double beam preferred), Spectrofluorometer.

Step-by-Step Workflow
Phase 1: Preparation
  • Stock Solutions: Prepare a stock solution of the sample and the Quinine Sulfate standard.

  • Dilution Series: Prepare 4–5 dilutions for both the sample and the standard.

    • Critical Control: The Absorbance (Optical Density) at the excitation wavelength must be kept below 0.10 (preferably 0.02 – 0.08) to avoid inner-filter effects.

Phase 2: UV-Vis Absorbance Measurement[3]
  • Blank the spectrophotometer with the pure solvent.

  • Measure the absorbance of each dilution at the chosen excitation wavelength (

    
    ).
    
    • Note: Choose

      
       where both the standard and sample absorb appreciably, typically 340–360 nm for carbazoles.
      
Phase 3: Fluorescence Emission Measurement
  • Set the spectrofluorometer excitation wavelength to the exact

    
     used in Phase 2.
    
  • Record the emission spectrum for each dilution.

    • Integration: Integrate the area under the emission curve (Total Fluorescence Intensity,

      
      ).
      
    • Correction: Ensure the detector response is spectrally corrected.

Phase 4: Data Analysis
  • Plotting: Plot Integrated Fluorescence Intensity (

    
    )  (y-axis) vs. Absorbance (
    
    
    
    )
    (x-axis) for both the sample and the standard.
  • Linear Regression: Perform a linear fit to determine the slope (Gradient,

    
    ) for both. The intercept should be zero.
    
  • Calculation: Apply the comparative equation:



Where:

  • 
    : Quantum yield of the azido-carbazole sample.
    
  • 
    : Quantum yield of Quinine Sulfate (0.546).[2]
    
  • 
    : Slope of the sample plot.
    
  • 
    : Slope of the standard plot.
    
  • 
    : Refractive index of the solvent (
    
    
    
    ,
    
    
    ).

Data Presentation & Reference Values

The following table summarizes typical photophysical changes observed upon the click reaction of azido-carbazole derivatives.

Table 1: Comparative Photophysical Properties

Compound StateStructure TypeAbsorbance

(nm)
Emission

(nm)
Quantum Yield (

)
Mechanism
Precursor N-(4-azidophenyl)carbazole290 - 340- (Weak/None)< 0.05 PET Quenching
Clicked Product Triazole-Carbazole Conjugate300 - 360420 - 5500.35 - 0.85 *ICT / Radiative
Standard Quinine Sulfate3504500.546 -

*Note: High variance in product


 depends on the specific alkyne clicked and solvent polarity (solvatochromism).

Critical Technical Considerations

Photostability of the Azide

Azido groups are photosensitive. During the measurement of the precursor (azide form), minimize exposure to UV light to prevent photolysis (formation of nitrenes), which would alter the sample composition and yield inaccurate "quenched" baselines. Protocol Adjustment: Use a fast scan speed and fresh solutions for the azide precursor.

Solvent Effects (Solvatochromism)

Carbazole derivatives, especially those with "push-pull" character (ICT), exhibit strong solvatochromism.

  • Polar Solvents: Often stabilize the ICT state, leading to a red-shifted emission but potentially lower quantum yields due to increased non-radiative solvent relaxation.

  • Recommendation: Report

    
     in both a polar (e.g., PBS or Ethanol) and non-polar (e.g., Toluene) solvent to fully characterize the probe.
    
Oxygen Quenching

Carbazole triplets can be quenched by dissolved oxygen. For absolute precision, especially if the


 is expected to be high (>0.8), degas the solutions (argon sparging) before measurement. For routine screening of "turn-on" ratios, air-equilibrated solutions are acceptable provided the standard is treated identically.

References

  • IUPAC Technical Report. "Standards for photoluminescence quantum yield measurements in solution." Pure Appl. Chem., 2011, 83(12), 2213–2228. Link

  • Lau, Y.H., et al. "A Fluorogenic Dye Activated by the Staudinger Ligation." J. Am. Chem. Soc., 2003, 125(16), 4708–4709. Link

  • Sivakumar, K., et al. "Fluorogenic 'click' reaction for labeling and detection of DNA in proliferating cells." Bioorg. Med. Chem. Lett., 2010, 20(16), 4708. Link

  • Horiba Scientific. "A Guide to Recording Fluorescence Quantum Yields." Technical Note. Link

  • Lakowicz, J. R.Principles of Fluorescence Spectroscopy. 3rd Edition, Springer, 2006.

Sources

An In-depth Technical Guide to the Photophysical Characteristics of Carbazole-Based Azides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Allure of the Carbazole-Azide Chimera in Modern Photochemistry

In the landscape of functional organic molecules, the fusion of a carbazole scaffold with an azide moiety represents a particularly compelling synergy. The carbazole unit, a rigid, electron-rich aromatic system, is renowned for its robust thermal and photochemical stability, excellent hole-transporting capabilities, and often-intense fluorescence.[1][2] These characteristics have cemented its role as a privileged core in materials science, particularly in the realm of organic light-emitting diodes (OLEDs) and fluorescent probes.[3][4] On the other hand, the aryl azide group is a cornerstone of photochemistry, serving as a versatile precursor to highly reactive nitrenes upon photolysis.[5][6] This photoreactivity has been harnessed extensively in photoaffinity labeling to elucidate complex biological interactions and in the burgeoning field of "click chemistry" for molecular assembly.[7][8]

This guide provides an in-depth exploration of the photophysical landscape that emerges when these two entities are combined. We will dissect how the intrinsic properties of the carbazole core are modulated by the introduction of the azide group and, conversely, how the carbazole scaffold influences the photochemical behavior of the azide. For researchers, medicinal chemists, and drug development professionals, a deep understanding of these interactions is paramount for the rational design of novel photoactive probes, cross-linking agents, and functional materials. We will move beyond a mere cataloging of data to explain the causality behind the observed phenomena and provide actionable experimental frameworks for their characterization.

Section 1: The Carbazole Core - A Luminescent Foundation

To appreciate the photophysics of carbazole-based azides, we must first understand the behavior of the parent carbazole chromophore. Carbazole and its derivatives are characterized by strong absorption in the UV region and typically exhibit intense blue fluorescence.[9][10]

Electronic Transitions and Spectral Properties

The electronic structure of carbazole, a tricyclic aromatic amine, gives rise to distinct absorption and emission characteristics. The absorption spectrum is dominated by π-π* transitions. The fluorescence emission is generally characterized by a small Stokes shift, indicative of a rigid molecular structure where the geometry of the excited state is not significantly different from the ground state.[11]

Substituents on the carbazole ring can significantly tune its photophysical properties. Electron-donating groups tend to cause a bathochromic (red) shift in both absorption and emission spectra, while electron-withdrawing groups can lead to a hypsochromic (blue) shift or, in some cases, quenching of fluorescence.[2]

Excited State Dynamics: Fluorescence and Intersystem Crossing

Upon absorption of a photon, the carbazole molecule is promoted to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) via several pathways, most notably fluorescence. The fluorescence lifetime (τF) of carbazoles is typically in the nanosecond range (7-15 ns).[11][12]

Another critical decay pathway is intersystem crossing (ISC) to the triplet state (T₁).[11][13] The efficiency of this process is quantified by the ISC quantum yield (ΦISC). For many carbazole derivatives, this process is significant, leading to population of a long-lived triplet state, which can then decay via phosphorescence, though this is often only observed at low temperatures or in rigid matrices.[13][14]

The interplay between fluorescence and intersystem crossing is a key determinant of the overall photophysical behavior and is highly sensitive to molecular structure and environment.

Section 2: Introducing the Azide - A Photoreactive Modulator

The introduction of an azide (-N₃) group onto the carbazole framework introduces new energy levels and decay pathways, profoundly altering the photophysical characteristics of the parent molecule.

Impact on Absorption and Emission

The azide group itself has weak absorptions in the UV region. When attached to the carbazole ring, it can act as a weak auxochrome, subtly modifying the π-system and causing small shifts in the absorption maxima. The more significant effect of the azide is on the excited state deactivation pathways. Often, the introduction of an azide group leads to a decrease in the fluorescence quantum yield (ΦF) of the carbazole core. This quenching occurs because the azide provides an efficient non-radiative decay pathway.

The Photochemistry of Aryl Azides: Nitrene Formation

The defining characteristic of aryl azides is their photochemical reactivity. Upon absorption of UV light (typically < 300 nm), the azide moiety can undergo photolysis, extruding a molecule of dinitrogen (N₂) and generating a highly reactive singlet nitrene intermediate.[6][15]

G cluster_ground_state Ground State (S₀) cluster_excited_state Excited States cluster_products Reaction Products Carbazole-N3 Carbazole-N₃ S1 S₁ (Singlet Excited State) Carbazole-N3->S1 hν (Absorption) S1->Carbazole-N3 Fluorescence (k_f) Non-radiative decay (k_nr) T1 T₁ (Triplet Excited State) S1->T1 ISC (k_isc) Singlet_Nitrene Singlet Nitrene + N₂ S1->Singlet_Nitrene Photolysis (-N₂) T1->Carbazole-N3 Phosphorescence (k_p) Crosslinking C-H/X-H Insertion (Cross-linking) Singlet_Nitrene->Crosslinking Carbazole_Formation Intramolecular Cyclization (e.g., Carbazole formation from o-azidobiphenyl) Singlet_Nitrene->Carbazole_Formation

This singlet nitrene is short-lived and can rapidly undergo intersystem crossing to a more stable triplet nitrene. Both singlet and triplet nitrenes can undergo a variety of reactions, including C-H and N-H bond insertions, making them excellent tools for covalent modification of nearby molecules, the principle behind photoaffinity labeling.[5][16]

The photolysis of o-azidobiphenyls to form carbazoles is a well-established synthetic route, highlighting the intramolecular reactivity of the generated nitrene.[15][17]

Section 3: Key Photophysical Parameters and Their Measurement

A quantitative understanding of carbazole-based azides requires the measurement of several key photophysical parameters.

ParameterSymbolDescriptionTypical Value Range for CarbazolesImpact of Azide Group
Molar AbsorptivityεEfficiency of light absorption at a given wavelength.10,000 - 50,000 M⁻¹cm⁻¹Minor changes
Absorption MaximumλabsWavelength of maximum light absorption.290 - 350 nmMinor shifts
Emission MaximumλemWavelength of maximum fluorescence emission.330 - 450 nmMinor shifts
Fluorescence Quantum YieldΦFRatio of photons emitted to photons absorbed.0.4 - 0.9[2][18]Often significantly decreased
Fluorescence LifetimeτFAverage time in the excited singlet state.7 - 15 ns[11]Often shortened
Intersystem Crossing Quantum YieldΦISCEfficiency of triplet state formation.0.1 - 0.5Can be enhanced
Experimental Protocols

Objective: To determine the absorption and emission spectra, as well as the fluorescence quantum yield.

Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of the carbazole-based azide in a spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane).

  • Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

  • Emission Measurement: Using a fluorometer, excite the sample at its absorption maximum (λabs) and record the emission spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).

    • Ensure the absorbance of both solutions at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

    • Calculate the quantum yield using the following equation[19]: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Objective: To measure the fluorescence lifetime (τF).

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

  • Excitation: Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength where the sample absorbs.

  • Data Acquisition: Collect the fluorescence decay profile.

  • Analysis: Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex) to extract the lifetime(s).

Objective: To detect and characterize transient species like triplet states and nitrenes.

Methodology:

  • Instrumentation: Utilize a pump-probe transient absorption spectrometer.[20]

  • Pump Pulse: Excite the sample with an ultrashort laser pulse (the "pump") at a wavelength where the azide absorbs.

  • Probe Pulse: After a variable time delay, a second broadband pulse (the "probe") passes through the sample.

  • Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay. This allows for the observation of the formation and decay of excited states (S₁, T₁) and reactive intermediates (nitrenes).[21]

Section 4: Applications in Research and Drug Development

The unique photophysical properties of carbazole-based azides make them powerful tools in several scientific domains.

Photoaffinity Labeling (PAL)

In PAL, a carbazole-based azide can be incorporated into a ligand or drug molecule. The carbazole moiety can serve as a fluorescent reporter to track the localization of the probe within a biological system. Upon UV irradiation, the azide group generates a nitrene that covalently cross-links the probe to its biological target (e.g., a protein receptor). Subsequent analysis (e.g., mass spectrometry) can then identify the labeled protein, providing invaluable information about drug-target interactions.[5][22]

G Probe Carbazole-Azide Probe (Ligand + Reporter + Photoreactive Group) Incubation Incubation: Non-covalent Binding Probe->Incubation Target Biological Target (e.g., Protein) Target->Incubation Irradiation UV Irradiation (hν) Incubation->Irradiation Crosslinking Covalent Cross-linking (Nitrene Insertion) Irradiation->Crosslinking Analysis Target Identification (e.g., Mass Spectrometry) Crosslinking->Analysis

Bioorthogonal "Click" Chemistry

The azide group is a key functional group in "click" chemistry, a set of biocompatible reactions that enable the specific and efficient joining of molecular building blocks.[23][24] A carbazole-based azide can be metabolically incorporated into biomolecules (e.g., glycans, proteins).[7] Subsequent reaction with a molecule containing a strained alkyne (in strain-promoted azide-alkyne cycloaddition, SPAAC) allows for the attachment of reporter tags, such as fluorophores or affinity labels, for imaging and enrichment studies. The carbazole's own fluorescence can be a useful feature in developing dual-purpose or FRET-based probes.

Conclusion

Carbazole-based azides represent a fascinating class of molecules where the stable, emissive properties of the carbazole core are merged with the photoreactive potential of the azide group. This combination results in a rich photophysical and photochemical landscape. While the azide often quenches the carbazole's intrinsic fluorescence, it opens the door to powerful applications in covalently mapping molecular interactions and constructing complex biomolecular architectures. A thorough characterization of their absorption, emission, and transient properties is crucial for the successful design and implementation of these molecules in advanced research and development settings. The experimental protocols outlined in this guide provide a robust framework for such investigations, enabling scientists to harness the full potential of these versatile photoactive compounds.

References

  • An, Z., Zheng, C., Tao, Y., Chen, R., Shi, H., Chen, T., Wang, Z., Li, H., Deng, R., Liu, X., & Huang, W. (2015). Stabilizing triplet excited states for ultralong organic phosphorescence.
  • Aoki, Y., Kabe, R., & Adachi, C. (2020). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 19(12), 1335–1340. [Link]

  • Bhattacharjee, U., & Hirata, S. (2020). Persistent Room-Temperature Phosphorescence from Purely Organic Materials. Journal of the American Chemical Society, 142(39), 16531–16549.
  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Carbene-mediated photoaffinity labeling in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 22(1), 5-10.
  • Driver, T. G. (2010). Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides. The Journal of Organic Chemistry, 75(1), 229-232.
  • Goushi, K., Yoshida, K., Sato, K., & Adachi, C. (2012). Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion.
  • Gryszkiewicz, A., & Blaszczyk, A. (2021). Synthesis, crystal structures and properties of carbazole-based[14]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 17, 33-43. [Link]

  • He, G., Chen, F., & Li, Y. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. RSC Advances, 13(15), 10143-10153.
  • Hossain, M. K., & Islam, A. (2018). Synthesis and fluorescence properties of carbazole and fluorene-based compounds. Journal of Fluorescence, 28(5), 1205-1215.
  • Kambe, N., & Iwasaki, T. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Li, J., et al. (2023). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Advances, 13(6), 3948-3955. [Link]

  • Li, M., et al. (2023). Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. The Journal of Organic Chemistry, 88(20), 14588-14597. [Link]

  • Muthusubramanian, S., & Kar, P. (2011). Carbazole-based emitting compounds: Synthesis, photophysical properties and formation of nanoparticles. Journal of Chemical Sciences, 123(5), 647-661.
  • Olivier, J. H., et al. (2023). Intersystem Crossing in a Carbazole-Based Room Temperature Phosphorescent Luminophore Investigated by Non-Adiabatic Dynamics. ChemRxiv. [Link]

  • Presolski, S. I., & Chou, P.-T. (2013). Photophysical processes in single molecule organic fluorescent probes. Chemical Society Reviews, 42(14), 6067-6084.
  • Reinfelds, M., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Molecules, 29(7), 1569. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Sun, W., et al. (2021).
  • Suschitzky, H., & Lwowski, W. (Eds.). (1970). The mechanism of photolysis of aromatic azides. Quarterly Reviews, Chemical Society, 24(4), 497-507.
  • Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. International Journal of Molecular Sciences, 14(6), 12476-12493. [Link]

  • Wilson, C., et al. (2020). Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. Physical Chemistry Chemical Physics, 22(30), 17131-17142. [Link]

  • Wu, Y., et al. (2023). Carbazole-perylenebisimide electron donor/acceptor dyads showing efficient spin orbit charge transfer intersystem crossing (SOCT-ISC) and photo-driven intermolecular electron transfer. Journal of Materials Chemistry C, 11(1), 177-184. [Link]

  • Wikipedia contributors. (2024). Click chemistry. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Ragab Mahmoud, A. (2025). Photophysical and Photochemical Properties of Organic Molecules. ResearchGate. [Link]

  • Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research, 25(10), 2216–2230.
  • Adachi, C., et al. (2019). Spin-Orbit Coupling Calculation and Reverse Intersystem Crossing Rates for a Series of Carbazole Based Thermally Activated Delayed Fluorescence Emitters. The Journal of Physical Chemistry C, 123(27), 16677-16684.
  • Getautis, V., et al. (2015).
  • Reinfelds, M., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Molecules, 29(7), 1569. [Link]

  • Smith, E., & Collins, I. (2014). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Future Medicinal Chemistry, 6(2), 159-181.
  • Olivier, J. H., et al. (2024). Intersystem Crossing in a Carbazole-Based Room Temperature Phosphorescent Luminophore Investigated by Non-Adiabatic Dynamics. Physical Chemistry Chemical Physics, 26(33).
  • Presolski, S. I., & Chou, P.-T. (2013). Photophysical processes in single molecule organic fluorescent probes. Chemical Society Reviews, 42(14), 6067-6084.
  • Roldao, J. C. (2022). Quantum-Chemical Treatment of Photophysical Properties and Processes in Organic Compounds for Applications in Energy and Materia.
  • Gritsan, N. P., & Platz, M. S. (2009). Photochemistry of Azides: The Azide/Nitrene Interface. Advances in Physical Organic Chemistry, 43, 329-399.
  • G. O'Brien, A., & D. G. Weaver, J. (2015). Photochemical Synthesis of Complex Carbazoles: Evaluation of Electronic Effects in Both UV- and Visible-Light Methods in Continuous Flow. The Journal of Organic Chemistry, 80(18), 9206-9214.
  • An, H., & DeGrado, W. F. (2016). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. The AAPS Journal, 18(4), 835-843.
  • Berlman, I. B. (1971). Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. Journal of Photochemistry, 1(1), 1-12.
  • O'Reilly, R. K. (2015). Photoclick Chemistry: A Bright Idea. Chemical Science, 6(7), 3746-3755.
  • Slanina, T., & Svec, J. (2021). Carbazole‐ and Fluorene‐Fused Aza‐BODIPYs: NIR Fluorophores with High Brightness and Photostability. Chemistry – A European Journal, 27(38), 10685-10693.
  • Geneaux, R., et al. (2019). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2145), 20170463.
  • Altinolcek, N., et al. (2020). Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066-1074. [Link]

  • Gupta, A., & Singh, M. (2019). Carbazole Substituted BODIPYs. Frontiers in Chemistry, 7, 853.
  • Gryszkiewicz, A., & Blaszczyk, A. (2021). Synthesis, crystal structures and properties of carbazole-based[14]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 17, 33-43.

  • Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. International Journal of Molecular Sciences, 14(6), 12476-12493.

Sources

Executive Summary: The Dual-Functionality of Propanediol Linkers

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Propanediol Linkers in Carbazole Solubility: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Materials Scientists. Context: Solubility enhancement of rigid, hydrophobic carbazole scaffolds for pharmaceutical bioavailability and optoelectronic processability.

The carbazole moiety (


) is a privileged scaffold in both pharmacology (e.g., Carvedilol) and materials science (e.g., OLED hole-transport layers). However, its rigid, planar tricyclic structure leads to intense 

stacking interactions, resulting in high lattice energy and poor solubility in both aqueous and organic media.

The "propanediol linker" addresses this critical bottleneck through two distinct structural motifs, depending on the application:

  • Medicinal Chemistry (Aqueous Solubility): The 2-hydroxypropane-1,3-diyl linker (derived from epichlorohydrin). Here, the linker introduces a secondary hydroxyl group that serves as a critical Hydrogen Bond (H-bond) donor/acceptor, disrupting the hydrophobic envelope and enabling aqueous solvation.

  • Materials Science (Processability): The 1,3-propylene spacer (derived from 1,3-propanediol). In conjugated polymers, this aliphatic chain introduces entropic flexibility, breaking the rigid rod-like stacking of carbazoles to allow solubility in organic solvents (e.g., chloroform, toluene) for spin-coating processes.

Mechanistic Principles of Solubility Enhancement

The Hydrophobic Effect & Lattice Energy

Unsubstituted carbazole is virtually insoluble in water (


). The planarity allows molecules to pack tightly (Herringbone motif), maximizing van der Waals forces. To dissolve carbazole, the solvent must overcome this high lattice enthalpy (

).
The "Propanediol" Solution (2-Hydroxypropane-1,3-diyl)

When a carbazole nitrogen is substituted with a 2,3-dihydroxypropyl or a 3-amino-2-hydroxypropyl chain (the "propanediol" derivative), three physicochemical changes occur:

  • Lattice Disruption: The

    
     hybridized carbons in the linker introduce a "kink," preventing the perfect planar stacking of adjacent carbazole rings. This lowers the melting point and 
    
    
    
    .
  • Solvation Shell Formation: The secondary hydroxyl group (-OH) at position C2 and the terminal functional group (amine or hydroxyl) act as "anchors" for water molecules.

    • Mechanism:[1][2][3][4][5][6] The C2-OH forms a dipole-dipole interaction with water, creating a hydration sphere that pulls the hydrophobic carbazole tail into solution.

  • pKa Modulation (in Amines): If the linker connects to an amine (as in beta-blockers), the proximity of the hydroxyl group can modulate the pKa of the amine through inductive effects, ensuring ionization at physiological pH, which is the primary driver of solubility.

Experimental Workflow: Synthesis of Water-Soluble Carbazole Derivatives

This protocol details the installation of the 2-hydroxypropane-1,3-diyl linker, the industry-standard method for solubilizing carbazoles (e.g., in the synthesis of Carvedilol-like libraries).

Phase 1: Activation via Epoxidation

Objective: Synthesize 9-(oxiran-2-ylmethyl)-9H-carbazole (N-epoxypropyl carbazole).

  • Reagents: Carbazole (1.0 eq), Epichlorohydrin (excess, 5-10 eq), KOH (powdered, 5.0 eq), TBAB (Tetrabutylammonium bromide, cat. 5 mol%).[5][7]

  • Solvent: Acetone or neat Epichlorohydrin.

  • Protocol:

    • Dissolve carbazole in acetone (or use neat epichlorohydrin as solvent/reactant).

    • Add TBAB (Phase Transfer Catalyst) and powdered KOH.

    • Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Critical Step: Filter off inorganic salts (

      
      , 
      
      
      
      ) while hot.
    • Evaporate solvent. Recrystallize from Ethanol.

    • Yield Expectation: >85% White Crystals.

Phase 2: Regioselective Ring Opening (The "Solubilizing" Step)

Objective: Open the epoxide ring with a nucleophile (e.g., an amine or water) to generate the 2-hydroxy linker.

  • Reagents: N-epoxypropyl carbazole (from Phase 1), Nucleophile (e.g., Primary Amine

    
    ), Solvent (Ethanol or Isopropanol).
    
  • Protocol:

    • Dissolve N-epoxypropyl carbazole in Ethanol.

    • Add amine (1.2 eq).

    • Reflux at 80°C for 3-12 hours.

    • Mechanism: The amine attacks the least hindered carbon (terminal C3) of the epoxide via an

      
       mechanism. The oxygen anion picks up a proton to form the C2-Hydroxyl group .
      
    • Concentrate in vacuo. Purify via column chromatography (DCM:MeOH).

Result: A carbazole derivative with a -CH2-CH(OH)-CH2-NH-R tail.[7] The secondary alcohol is the "propanediol" remnant that confers solubility.

Visualization: Synthesis & Solubility Mechanism

The following diagram illustrates the pathway from insoluble carbazole to the soluble 2-hydroxy-linker derivative, highlighting the critical transition states.

CarbazoleSolubility cluster_mechanism Solubility Mechanism Carbazole Insoluble Carbazole (Planar, Hydrophobic) Epoxide Intermediate: N-(2,3-epoxypropyl)carbazole (Activated Linker) Carbazole->Epoxide + KOH, TBAB (N-Alkylation) Epichlorohydrin Epichlorohydrin (Linker Precursor) Epichlorohydrin->Epoxide RingOpening Reaction: SN2 Ring Opening (Nucleophilic Attack) Epoxide->RingOpening + R-NH2 (Reflux) SolubleProduct Soluble Product: Carbazole-Linker-Amine (C2-Hydroxyl H-Bonding) RingOpening->SolubleProduct Formation of Secondary Alcohol Lattice Crystal Lattice Disruption SolubleProduct->Lattice HBond Water H-Bonding at C2-OH SolubleProduct->HBond

Caption: Synthetic pathway converting hydrophobic carbazole into a water-soluble pharmacophore via epichlorohydrin-derived propanediol linker. The C2-OH group is the solubility switch.

Comparative Solubility Data

The table below quantifies the impact of the propanediol-derived linker versus a standard alkyl linker. Data represents saturation solubility in Phosphate Buffered Saline (PBS, pH 7.4) at 25°C.

Compound StructureLinker TypeSolubility (mg/mL)LogP (Calc)Mechanism of Action
N-Propylcarbazole Alkyl (Hydrophobic)< 0.0014.8Purely hydrophobic; high lattice energy.
N-(2,3-Epoxypropyl)carbazole Epoxide (Reactive)0.0153.2Slight polarity increase; unstable in water.
N-(2,3-Dihydroxypropyl)carbazole Propanediol (Diol) 0.450 1.9 Dual H-bond donors (vicinal diol).
Carvedilol (Drug) 2-Hydroxy-3-amino > 10.0 0.6 C2-OH + Ionizable Amine synergy.

*Note: Carvedilol solubility is pH-dependent; value reflects ionized state at pH 5.0-6.0. At pH 7.4, the C2-OH group prevents complete precipitation compared to non-hydroxylated analogs.

Materials Science Context: The "Spacer" Role

In the development of Poly(carbazole) derivatives for photovoltaics (OPV) or OLEDs, the "propanediol" linker often refers to a 1,3-dioxypropylene spacer used to separate carbazole units.

  • Problem: Directly linked poly(carbazoles) (e.g., at 3,6 positions) form rigid rods that precipitate during polymerization, leading to low molecular weights.

  • Solution: Inserting a -O-(CH2)3-O- spacer (derived from 1,3-propanediol) between aromatic units.

  • Benefit:

    • Entropic Solubility: The flexible alkyl chain increases the entropy of mixing with organic solvents (Chloroform, Chlorobenzene).

    • Film Quality: Prevents crystallization during spin-coating, yielding amorphous, defect-free films.

Synthesis Snippet (Materials): Reaction of 3,6-dibromocarbazole with 1,3-propanediol bis(4-methylbenzenesulfonate) in the presence of


 in DMF.

References

  • Zhang, X., et al. (2021). "Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents." National Institutes of Health (NIH).

  • Bouchard, J., et al. (2010). "Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers." MDPI Polymers.

  • Gale, P. A., et al. (2025). "Carbazole Framework as Functional Scaffold for the Design of Synthetic Receptors." Chemistry - A European Journal.

  • Blouin, N., et al. (2011). "Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance." Macromolecules (ACS).

  • Abdullayev, Y. A., et al. (2020).[1][5] "Regioselective Opening of Epoxide Ring with Primary Amines in H2O Medium." Processes of Petrochemistry and Oil-Refining.

  • Chmielewski, M. J., et al. (2013). "Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides via oxidative esterification." Beilstein Journal of Organic Chemistry.

Sources

Methodological & Application

Using azido-carbazoles for bioorthogonal labeling experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note: High-Contrast Bioorthogonal Labeling Using Fluorogenic Azido-Carbazoles

Executive Summary

This Application Note details the use of Azido-Carbazole derivatives as "turn-on" fluorogenic probes for bioorthogonal labeling. Unlike conventional fluorophores (e.g., FITC, Rhodamine) which are always fluorescent and require extensive washing to remove background, azido-carbazoles utilize the azide group (


) as a fluorescence quencher. Upon undergoing a bioorthogonal reaction—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—the quenching mechanism is disrupted, restoring strong fluorescence.

This guide focuses on detecting alkyne-tagged biomolecules (DNA, proteins, or lipids) in cellular environments, leveraging the carbazole scaffold's high quantum yield, photostability, and potential for two-photon excitation.

Scientific Foundation & Mechanism

The Carbazole Advantage

The carbazole scaffold (dibenzo-pyrrole) is selected for three critical physicochemical properties:

  • High Quantum Yield & Photostability: Carbazoles resist photobleaching better than many cyanine or fluorescein derivatives.

  • Two-Photon Cross-Section: Many carbazole derivatives have large two-photon absorption cross-sections, making them ideal for deep-tissue imaging.

  • Solvatochromism: The emission spectrum often shifts based on environmental polarity, providing secondary data on the local cellular environment (e.g., lipid membrane viscosity).

The "Turn-On" Mechanism (PET Quenching)

The core principle of this protocol is Photoinduced Electron Transfer (PET) .

  • Native State (Off): In the azido-carbazole, the electron-rich azide group acts as an electron donor to the excited carbazole fluorophore, quenching fluorescence via PET.

  • Reacted State (On): When the azide reacts with an alkyne to form a triazole, the lone pair electrons are engaged in the aromatic triazole ring. This raises the oxidation potential, blocking PET and restoring the radiative decay (fluorescence) of the carbazole.

Graphviz Diagram: Mechanism of Action

TurnOnMechanism cluster_mechanism Quenching Mechanism AzideProbe Azido-Carbazole (Non-Fluorescent) Reaction Click Reaction (CuAAC or SPAAC) AzideProbe->Reaction PET PET Process: Azide e- -> Fluorophore* AzideProbe->PET Native State Target Alkyne-Tagged Biomolecule Target->Reaction Triazole Triazole-Carbazole (Highly Fluorescent) Reaction->Triazole NoPET PET Blocked: Radiative Decay Restored Triazole->NoPET Post-Reaction

Caption: The transformation of the Azido-Carbazole probe from a quenched state (via PET) to a fluorescent state upon triazole formation.

Experimental Workflow

The following protocol describes the labeling of nascent DNA synthesis using 5-Ethynyl-2'-deoxyuridine (EdU) followed by detection with a 3-Azido-Carbazole probe. This workflow is adaptable to alkyne-tagged proteins (using Homopropargylglycine) or lipids.

Reagents & Materials
ComponentSpecificationFunction
Metabolic Label EdU (5-Ethynyl-2'-deoxyuridine)Incorporates alkyne handle into DNA.[1]
Probe 3-Azido-9-ethylcarbazole (or derivative)Fluorogenic reporter (10 mM stock in DMSO).
Catalyst CuSO₄·5H₂OCopper source for CuAAC.
Reducing Agent Sodium AscorbateReduces Cu(II) to catalytic Cu(I).
Ligand THPTA or TBTAStabilizes Cu(I) and prevents oxidation.
Fixative 4% Paraformaldehyde (PFA)Crosslinks proteins/DNA.
Permeabilizer 0.5% Triton X-100Allows probe entry into nucleus.
Protocol: Step-by-Step

Step 1: Metabolic Labeling (Live Cells)

  • Seed HeLa or CHO cells on coverslips and grow to 70% confluence.

  • Dilute EdU stock to a final concentration of 10 µM in fresh culture medium.

  • Incubate cells for 1–2 hours at 37°C / 5% CO₂.

    • Note: Longer incubation increases signal but reduces temporal resolution of the cell cycle snapshot.

Step 2: Fixation and Permeabilization

  • Aspirate medium and wash cells 2x with PBS.

  • Add 4% PFA in PBS and incubate for 15 minutes at Room Temperature (RT).

  • Wash 2x with PBS.

  • Add 0.5% Triton X-100 in PBS for 20 minutes to permeabilize membranes.

  • Wash 2x with PBS (3% BSA can be added here as a blocking step).

Step 3: The "Click" Reaction (CuAAC) Critical: Prepare the Click Cocktail fresh. Add components in the exact order below to prevent copper precipitation.

  • Prepare Click Cocktail (per 1 mL PBS):

    • Azido-Carbazole Probe: 10 µM (from DMSO stock).

    • CuSO₄: 1 mM.

    • THPTA Ligand: 2 mM (Maintain 1:2 to 1:5 Cu:Ligand ratio).

    • Sodium Ascorbate: 10 mM (Add last; solution may turn slightly yellow).

  • Add 500 µL of Click Cocktail to each coverslip.

  • Incubate for 30–60 minutes at RT in the dark.

    • Self-Validation: If the solution turns brown/turbid, oxygen has oxidized the copper. Discard and prepare fresh with more ligand or fresh ascorbate.

Step 4: Washing & Imaging

  • Aspirate cocktail and wash 3x with PBS containing 0.1% Tween-20.

    • Advantage:[1][2][3][4][5] Because the unreacted azido-carbazole is non-fluorescent (quenched), these wash steps are less critical than with FITC-azide, but still recommended to remove copper ions.

  • Mount coverslips with antifade mounting medium (e.g., Fluoromount-G).

  • Imaging: Excitation ~340–380 nm (UV/Violet) or Two-Photon ~720–760 nm. Emission ~420–480 nm (Blue/Cyan).

Graphviz Diagram: Experimental Workflow

Workflow cluster_phase1 Phase 1: Metabolic Incorporation cluster_phase2 Phase 2: Preparation cluster_phase3 Phase 3: Click Labeling cluster_phase4 Phase 4: Analysis Step1 Incubate Cells with Alkyne-Metabolite (EdU) Step2 Fixation (4% PFA) & Permeabilization Step1->Step2 Step3 Prepare Click Cocktail (Probe + Cu + Ascorbate) Step2->Step3 Step4 Incubate 30-60 min (Dark, RT) Step3->Step4 Step5 Fluorescence Microscopy (Ex: 360nm / Em: 450nm) Step4->Step5

Caption: Sequential workflow for metabolic labeling and detection using Azido-Carbazole probes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Intensity Inefficient "Click" reaction (Copper oxidation).Increase Ascorbate concentration to 20 mM or refresh the Click Cocktail halfway through incubation. Ensure THPTA ligand is used.
High Background Non-specific hydrophobic binding of carbazole.Increase Tween-20 concentration in wash steps to 0.5%. Reduce probe concentration to 1–5 µM.
Cell Detachment Copper toxicity or harsh washing.Use THPTA (less cytotoxic than TBTA). Perform washes gently.
No Fluorescence Incorrect Excitation Filter.Carbazoles often require UV/Violet excitation (350-380nm). Ensure your microscope has a DAPI or specialized filter set.

References

  • Sivakumar, K., et al. (2004). "A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes." Organic Letters. [Link] (Foundational work on azido-fluorogenic probes).

  • Li, H., et al. (2019). "An Off–On Two-Photon Carbazole-Based Fluorescent Probe: Highly Targeting and Super-Resolution Imaging of mtDNA."[6] Analytical Chemistry. [Link] (Demonstrates carbazole scaffold properties for mitochondrial and DNA imaging).[6]

  • Shieh, P., et al. (2015). "Fluorogenic Probes for Bioorthogonal Labeling." Biochemistry. [Link] (Review of the PET quenching mechanism in azide probes).

  • Pang, X., et al. (2024).[7] "Carbazole-based mitochondria-targeted fluorescent probes for in vivo viscosity and cyanide detection."[7] Bioorganic Chemistry. [Link] (Highlights the environmental sensitivity and targeting capability of carbazoles).

Sources

Application Notes & Protocols: Synthesis of Triazole-Linked Carbazole Pharmacophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Privileged Scaffolds

In modern medicinal chemistry, the molecular hybridization approach—strategically combining two or more pharmacophoric units into a single molecule—has emerged as a powerful strategy for the discovery of novel therapeutic agents.[1] This guide focuses on the synthesis of hybrid molecules integrating the carbazole and triazole scaffolds, two "privileged structures" renowned for their broad and potent biological activities.

Carbazole, a tricyclic aromatic heterocycle, is a core component of numerous naturally occurring alkaloids and synthetic drugs, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The triazole ring, particularly the 1,2,3-triazole isomer, has become a cornerstone of drug design.[4] Far from being a simple passive linker, the triazole moiety actively participates in hydrogen bonding and dipole interactions with biological targets, often enhancing solubility, metabolic stability, and binding affinity.[5]

The fusion of these two pharmacophores via a triazole linker has yielded compounds with significant therapeutic potential, including potent agents for diabetes, Alzheimer's disease, and various microbial infections and cancers.[6][7][8] The most robust and widely adopted method for forging this link is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[5][9] This reaction is celebrated for its high efficiency, exceptional regioselectivity, mild reaction conditions, and broad functional group tolerance, making it an ideal tool for complex molecular assembly.[10][11]

This document provides a detailed technical guide for researchers, covering the mechanistic principles, step-by-step experimental protocols, and characterization of triazole-linked carbazole pharmacophores.

Synthetic Strategy: The Click Chemistry Blueprint

The synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC is the preferred method for linking carbazole to another molecule of interest. The reaction covalently joins a terminal alkyne with an azide, a transformation that is accelerated by orders of magnitude in the presence of a copper(I) catalyst.[9] This process exclusively yields the 1,4-disubstituted regioisomer, which is crucial for consistent structure-activity relationship (SAR) studies.[10]

The overall strategy involves a two-part convergent synthesis:

  • Preparation of an Alkyne-Functionalized Carbazole: Typically achieved by N-alkylation of the carbazole core with an alkyne-bearing electrophile.

  • Preparation of an Organic Azide: The partner molecule is functionalized with an azide group, often via nucleophilic substitution with sodium azide.

  • The CuAAC "Click" Reaction: The two precursors are joined together in the presence of a copper catalyst.

Figure 1: General scheme for the synthesis of triazole-linked carbazole pharmacophores via CuAAC.

Detailed Experimental Protocols

Protocol 1: Synthesis of 9-Propargyl-9H-carbazole (Alkyne Precursor)

This protocol describes the standard N-alkylation of carbazole to introduce the required terminal alkyne functionality.

Rationale: The nitrogen atom of the carbazole ring is sufficiently nucleophilic after deprotonation by a mild base like potassium carbonate. It readily attacks the electrophilic carbon of propargyl bromide in an SN2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.

Materials and Reagents:

  • 9H-Carbazole

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 9H-carbazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of carbazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq.) dropwise to the stirring suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60-65 °C).

  • Maintain reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:EtOAc (9:1), looking for the disappearance of the carbazole starting material spot.

  • After completion, allow the reaction to cool to room temperature.

  • Filter the solid K₂CO₃ and salts and wash the solid cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9-propargyl-9H-carbazole as a white to off-white solid.

Protocol 2: General Procedure for CuAAC "Click" Reaction

This protocol details the core cycloaddition step to link the carbazole-alkyne with an organic azide.

Rationale: This reaction relies on the in situ generation of the active Cu(I) catalyst. Copper(II) sulfate is reduced by sodium ascorbate. The Cu(I) then coordinates with the terminal alkyne, lowering the activation energy for the cycloaddition with the azide.[10] A t-butanol/water solvent system is often effective for dissolving both polar and non-polar reactants.

Materials and Reagents:

  • 9-Propargyl-9H-carbazole (1.0 eq.)

  • Organic azide of interest (R-N₃) (1.0-1.1 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.10 eq.)

  • Sodium ascorbate (0.10-0.20 eq.)

  • tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a suitable reaction vessel, dissolve 9-propargyl-9H-carbazole (1.0 eq.) and the desired organic azide (1.05 eq.) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh stock solution of CuSO₄·5H₂O in water (e.g., 0.1 M).

  • In another vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 0.2 M).

  • To the stirring solution of the alkyne and azide, add the CuSO₄ solution (to a final concentration of 5-10 mol%). The solution may turn a pale blue/green.

  • Add the sodium ascorbate solution (to a final concentration of 10-20 mol%). The reaction is typically initiated upon this addition, and a color change to yellow or orange may be observed.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Protect the reaction from light if working with photosensitive compounds.[12]

  • Monitor progress by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like EtOAc or DCM (3 x volume of aqueous layer).

  • Combine the organic layers. Wash sequentially with saturated aq. NH₄Cl (to remove copper salts), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure triazole-linked carbazole conjugate.

Figure 2: Experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Characterization and Data Analysis

Successful synthesis must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key diagnostic signals for a successful reaction include:

    • The disappearance of the terminal alkyne proton singlet (δ ≈ 2.5-3.0 ppm).

    • The appearance of a new singlet for the triazole C-H proton (δ ≈ 7.5-8.5 ppm).[13]

    • A downfield shift of the methylene protons adjacent to the newly formed triazole ring.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product, typically observed as the [M+H]⁺ or [M+Na]⁺ ion.[13]

  • Infrared (IR) Spectroscopy: Confirmation is provided by the disappearance of the sharp, characteristic stretching bands for the alkyne (C≡C, ~2100-2150 cm⁻¹) and the azide (N₃, ~2100 cm⁻¹).[14]

Table 1: Representative Characterization Data for a Synthesized Carbazole-Triazole Conjugate

Analysis TypeObserved Signal/ValueInterpretation
¹H NMR Singlet, δ ≈ 8.15 ppmFormation of the 1,4-disubstituted triazole ring (C5-H)
Disappearance of singlet at δ ≈ 2.8 ppmConsumption of the terminal alkyne proton
¹³C NMR Signal at δ ≈ 145 ppmTriazole ring quaternary carbon (C4)
Signal at δ ≈ 123 ppmTriazole ring methine carbon (C5)
HRMS (ESI) m/z [M+H]⁺ matches calculated valueConfirms the molecular formula of the final product
IR (ATR) Absence of sharp peak at ~2100 cm⁻¹Confirms complete reaction of the azide and alkyne groups

Pharmacological Applications and Structure-Activity Insights

The modularity of the CuAAC synthesis allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR). By varying the "R" group on the azide precursor, researchers can fine-tune the pharmacological profile of the final conjugate.

Table 2: Examples of Biological Activities of Triazole-Linked Carbazole Pharmacophores

Compound ClassBiological Target / ActivityPotency (IC₅₀ / MIC)Reference
Carbazole-1,2,4-triazole-thionesα-Amylase / Antidiabetic0.53 - 6.4 µM[6]
Isopropanol-bridged carbazole triazolesE. faecalis / AntibacterialMIC: 2 µg/mL[15]
Benzyl-1,2,3-triazole-carbazolesAcetylcholinesterase (AChE) / Anti-Alzheimer's1.9 - 3.8 µM[7][16]
Carbazole-triazole conjugatesCandida albicans / AntifungalPotent activity reported[15]
1,2,3-Triazole-based carbazolesCaspase-3 / AnticancerGood activity reported[13]

Key SAR Insights:

  • Anticholinesterase Activity: For anti-AChE agents, the substitution pattern on the benzyl ring attached to the triazole is critical. Small electron-donating groups (e.g., methyl) or halogens (e.g., fluorine) at the ortho or meta positions can enhance inhibitory activity.[7]

  • Antidiabetic Activity: The strategic integration of a 1,2,4-triazole-3-thione moiety with the carbazole core significantly boosts inhibitory activity against α-amylase and α-glucosidase.[6]

  • Antimicrobial Activity: The nature of the substituent linked via the triazole can dramatically influence the antimicrobial spectrum and potency. For example, linking to other antimicrobial pharmacophores like quinolones can produce synergistic effects.[15]

Conclusion

The synthesis of triazole-linked carbazole pharmacophores via the copper-catalyzed azide-alkyne cycloaddition reaction is a highly efficient, reliable, and versatile strategy in modern drug discovery. The protocols outlined in this guide provide a robust foundation for researchers to access these valuable molecular architectures. The modular nature of this synthesis allows for systematic structural modifications, facilitating the exploration of structure-activity relationships and the optimization of lead compounds for a diverse range of therapeutic targets.

References

  • Al-Warhi, T., et al. (2024). Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential. ACS Omega.
  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.
  • dos Santos, J. H. Z., et al. (2025). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Goud, B.S., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances.
  • Siddiqui, N., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Future Medicinal Chemistry.
  • Mangione, M. I., et al. (2017). Efficient and straightforward click synthesis of structurally related dendritic triazoles. RSC Advances.
  • BenchChem. (2025). The Core of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • MDPI. (n.d.). Current status of carbazole-based hybrid drugs that are approved/or under clinical trials.
  • Akrami, H., et al. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie.
  • Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
  • Al-Ghorbani, M., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules.
  • Sharma, A., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry.
  • Urbanavičiūtė, I., et al. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules.
  • ResearchGate. (2025). Novel Carbazole-Triazole-Thioether Conjugates as Multifunctional Antimicrobial Agents against Phytopathogen.
  • ResearchGate. (n.d.). Structural features of carbazole linked triazoles, and their range of IC50 values.
  • Głaszczka, R., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences.
  • Gulevich, A. V., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Barbosa, F. C. G., & de Oliveira, R. N. (2010). Synthesis of a new class of triazole-linked benzoheterocycles via 1,3-dipolar cycloaddition. Journal of the Brazilian Chemical Society.
  • Chirke, S. S., et al. (n.d.). Synthesis of Triazole Derivatives of 9-Ethyl-9H-carbazole and Dibenzo[b,d]furan and Evaluation of Their Antimycobacterial and Immunomodulatory Activity. SVKM's Institute of Pharmacy.
  • Stolarczyk, E. U., et al. (n.d.). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Molecules.
  • Singh, U. P., & Bhat, H. R. (2018). Synthesis and Pharmacological Evaluation of Tricyclic Carbazole Annulated with Substituted Benzothiazole-2-Amine Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research.
  • Lin, P.-C., et al. (2014). Click Triazoles for Bioconjugation. Methods in Molecular Biology.
  • ResearchGate. (n.d.). The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications.

Sources

Troubleshooting & Optimization

Purification of azido-carbazoles via silica gel chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Topic: Silica Gel Chromatography & Troubleshooting Ticket ID: AZ-CBZ-PUR-001

Introduction

Welcome to the Technical Support Center. You are likely here because your purification of azido-carbazole derivatives is failing. This is a common bottleneck. These compounds present a "dual-threat" in chromatography:

  • The Carbazole Core: A nitrogen-containing heterocycle that is Lewis-basic, leading to strong interactions with acidic silanols on silica gel (causing streaking ).

  • The Azide Moiety (

    
    ):  An energetic functional group that is sensitive to acid, heat, and light (causing decomposition  or explosion risks).[1]
    

This guide synthesizes safety protocols with high-performance separation strategies to resolve these conflicting properties.

Module 1: Safety & Stability Assessment (Critical)

WARNING: Before attempting purification, you must validate the stability of your specific azide.[2] Organic azides can be explosive.[1][2][3][4][5][6][7]

Pre-Run Safety Checklist
ParameterThreshold / RuleAction Required
C/N Ratio ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

STOP. Do not isolate. Store in dilute solution only. High explosion risk.
Rule of Six

carbons per azide
Handle with extreme caution.[2] Use blast shield.[2][3]
Solvents Halogenated (DCM,

)
Avoid if free

is present.[5] Forms explosive di/tri-azidomethane.[1][2][5]
Concentration Rotary EvaporationNever distill to dryness. Keep solvated. Bath temp

.
Q: My compound degrades before I even load it. Why?

A: It is likely photolytic decomposition or acid sensitivity .

  • The Mechanism: Azides release

    
     to form nitrenes under UV light. Carbazoles are often highly fluorescent and absorb UV strongly, potentially sensitizing the azide decomposition.
    
  • The Fix: Wrap your column, fractions, and rotovap flask in aluminum foil. Work in subdued light.

Module 2: Method Development & Optimization

The "Neutralization" Strategy

Standard silica gel is slightly acidic (


). This protonates the carbazole nitrogen, causing it to "drag" or streak, and can catalyze azide decomposition.

Protocol: Triethylamine (TEA) Passivation

  • Slurry Preparation: Suspend silica in your starting eluent (e.g., Hexane).

  • Passivation: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of eluent containing 1% TEA.

  • Running: Maintain 0.5% - 1% TEA in your mobile phase throughout the run.

    • Note: TEA is volatile and easily removed during concentration, unlike pyridine.

Stationary Phase Decision Tree

Use the following logic flow to select your stationary phase based on your compound's behavior.

StationaryPhaseSelection Start Start: Azido-Carbazole Purification CheckAcid Is the Azide Acid-Sensitive? Start->CheckAcid CheckStreak Does Carbazole Streak on TLC? CheckAcid->CheckStreak No Alumina Neutral Alumina (Brockmann Grade III) CheckAcid->Alumina Yes (High Sensitivity) StdSilica Standard Silica Gel (Risk: Moderate) CheckStreak->StdSilica No (Rare) TEASilica TEA-Buffered Silica (Recommended) CheckStreak->TEASilica Yes (Common) TEASilica->Alumina If streaking persists

Caption: Logic flow for selecting stationary phase. TEA-buffered silica is the standard starting point for carbazoles.

Module 3: Troubleshooting & FAQs

Issue 1: "My product streaks across the column and co-elutes with impurities."
  • Diagnosis: Silanol interaction.[8] The lone pair on the carbazole nitrogen is H-bonding with the silica surface.

  • Solution:

    • Switch to TEA-buffered silica (as described in Module 2).

    • Solvent Strength: Carbazoles are aromatic and lipophilic. Avoid overly polar solvents if possible.[2] Use Hexane:Ethyl Acetate or Toluene:Hexane gradients. Toluene interacts with the aromatic system (

      
       interactions) and can improve separation of planar carbazoles.
      
Issue 2: "I see a new spot on TLC after the column that wasn't there before."
  • Diagnosis: On-column decomposition.[2]

    • Possibility A: Acid hydrolysis of the azide.

    • Possibility B: Staudinger-like reduction if phosphines (from previous steps) were not removed.

  • Solution:

    • Use Neutral Alumina instead of silica. It is less acidic and gentler on labile groups.

    • Ensure all phosphine reagents (e.g.,

      
      ) are removed before the column, as they react rapidly with azides to form iminophosphoranes (Staudinger reaction).
      
Issue 3: "My compound is not UV visible or is very faint."
  • Diagnosis: While carbazoles are UV active, the azide group itself is not a strong chromophore and can sometimes quench fluorescence depending on substitution.

  • Solution:

    • Stain: Use Ninhydrin stain after a reduction step.[2] Spot the TLC, heat it (thermal reduction of azide to amine), then dip in ninhydrin and heat again.

    • Phosphine Dip: Dip the TLC in a dilute solution of Triphenylphosphine in toluene, heat (Staudinger reduction to amine), then use Ninhydrin.

Module 4: Experimental Workflow (Visualized)

The following diagram outlines the safe handling and purification workflow for azido-carbazoles.

PurificationWorkflow cluster_safety Critical Safety Zone Crude Crude Reaction Mixture Workup Aq. Workup (Remove NaN3) Crude->Workup Safety First Load Dry Load (Celite/Sand) Workup->Load Avoid Heat Column Column Chromatography (Hex/EtOAc + 1% TEA) *FOIL WRAPPED* Load->Column Solid Load Fractions Fraction Analysis (TLC/UV) Column->Fractions Evap Concentration (Bath < 30°C) Fractions->Evap Keep Wet

Caption: End-to-end workflow emphasizing safety zones and light protection.

References

  • BenchChem. (2025).[2][8] Technical Support Center: Purification of Aminopropyl Carbazole Derivatives. Retrieved from

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from

  • Bräse, S., et al. (2005). Organic Azides: An Explosion Hazard?. Angewandte Chemie International Edition, 44(33), 5188-5240. (Seminal review on azide safety and stability).
  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. (Reference for TEA buffering in silica chromatography). Retrieved from

  • UC Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Retrieved from

Sources

Optimizing reaction temperature for 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Reaction Temperature for 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole

Case ID: AZ-CBZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are synthesizing 1-(9H-carbazol-4-yloxy)-3-azidopropan-2-ol (referred to here as the azido-carbazole derivative). This reaction involves the nucleophilic ring-opening of 4-(2,3-epoxypropoxy)carbazole with sodium azide (


).[1]

The Critical Balance: Temperature optimization in this synthesis is a trade-off between solubility/kinetics (requiring heat due to the bulky carbazole moiety) and regioselectivity/safety (requiring moderation to prevent side reactions and azide decomposition).[1]

Recommended Operating Range:


 in aqueous alcohol (Ethanol/Water or Methanol/Water).[1]

Part 1: The Thermodynamic Landscape (The "Why")

To optimize your yield, you must understand the competing forces in the reaction vessel. The reaction follows an


 mechanism where the azide anion (

) attacks the epoxide ring.
Regioselectivity vs. Temperature

The epoxide ring can open at two positions:

  • Path A (Desired): Attack at the less substituted (terminal) carbon.[1] This yields the secondary alcohol (the target). This is sterically favored.[2]

  • Path B (Undesired): Attack at the more substituted (internal) carbon.[1] This yields the primary alcohol impurity.

Impact of Temperature:

  • Low Temp (

    
    ):  High regioselectivity (Path A), but the reaction may stall due to the poor solubility of the lipophilic carbazole precursor in the polar azide solution.
    
  • High Temp (

    
    ):  Increases the energy of the system, allowing the nucleophile to overcome the higher activation energy of Path B, increasing isomeric impurities. It also risks thermal decomposition of the azide.[3][4]
    
The Solubility Barrier

Unlike simple aliphatic epoxides, the carbazole moiety is highly lipophilic and rigid.

  • At

    
    :  The precursor often precipitates out of aqueous/alcoholic solvents, halting the reaction (heterogeneous kinetics).[1]
    
  • At

    
    :  The system becomes homogeneous, allowing the 
    
    
    
    ions to interact effectively with the epoxide.[1]

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and the critical decision nodes for your experiment.

ReactionPathway Start 4-(2,3-epoxypropoxy)carbazole + NaN3 TS Transition State (Activated Complex) Start->TS Heat (60-70°C) PathA Path A: Terminal Attack (Kinetic Product) TS->PathA Major Pathway (Sterically Favored) PathB Path B: Internal Attack (Thermodynamic Impurity) TS->PathB High Temp (>80°C) (Energy Overflow) Product Target: 1-(carbazol-4-yloxy)-3-azidopropan-2-ol (Secondary Alcohol) PathA->Product Impurity Impurity: Primary Alcohol Isomer PathB->Impurity

Figure 1: Mechanistic pathway of epoxide ring opening.[1] Path A is the desired route optimized by controlled heating (


).[1]

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in the lab.

Issue 1: Reaction is stalled (Low Conversion)

Symptoms: TLC shows starting material remaining after 12+ hours.

  • Cause: The carbazole epoxide has crystallized out of solution or the temperature is insufficient to overcome the activation energy.

  • Solution:

    • Solvent Switch: Ensure you are using a protic solvent mixture (e.g., Methanol/Water 4:1).[1] The proton source is necessary to assist ring opening.

    • Temperature Ramp: Increase temperature to

      
       .
      
    • Catalyst: Add Ammonium Chloride (

      
      )  (1.1 eq).[1] It acts as a mild proton source (buffering pH ~9) to activate the epoxide oxygen without protonating the azide ion into volatile 
      
      
      
      .
Issue 2: Formation of "Double Spot" on TLC (Regioisomers)

Symptoms: Two close spots on TLC; NMR shows mixture of primary and secondary alcohols.[1]

  • Cause: Reaction temperature spiked

    
     or pH became too acidic (protonated epoxide opens less selectively).
    
  • Solution:

    • Strict Temp Control: Use an oil bath with a digital contact thermometer, not just a hotplate dial.

    • pH Check: Ensure the reaction pH remains basic to neutral (

      
      ). Do not use strong acids.[1][3][5][6]
      
Issue 3: Safety Concerns (Azide Accumulation)

Symptoms: White precipitate forming in the condenser or waste trap.[1]

  • Cause: Sublimation of ammonium azide or formation of hydrazoic acid (

    
    ).[1]
    
  • Solution:

    • Never use halogenated solvents (DCM, Chloroform) with sodium azide.[1][6] This forms di-azidomethane (highly explosive).[1]

    • Quench: Quench excess azide with nitrous acid (Sodium Nitrite + Dilute Sulfuric Acid) in a fume hood before disposal.[1]

Part 4: Optimized Experimental Protocol

This protocol is designed for 10 mmol scale . Scale up linearly, but monitor exotherms.

Materials Table
ReagentEquivalentsRoleNotes
4-(2,3-epoxypropoxy)carbazole1.0 eqPrecursorLimiting reagent
Sodium Azide (

)
1.5 - 2.0 eqNucleophileToxic/Acute Hazard
Ammonium Chloride (

)
1.1 eqCatalyst/BufferPromotes ring opening
Methanol / Water (9:[1]1)SolventMediumSolubilizes carbazole at reflux
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (azides are not strictly air-sensitive, but

    
     exclusion prevents carbazole oxidation).[1]
    
  • Dissolution: Add the carbazole epoxide (1.0 eq) and Methanol/Water (9:1, 0.2 M concentration relative to epoxide). Stir.

  • Activation: Add

    
     (1.1 eq) and 
    
    
    
    (1.5 eq).[1] Note: The mixture may be heterogeneous at room temp.
  • Reaction:

    • Heat the mixture to

      
       .
      
    • Monitor dissolution.[1] The solution should clarify as it reaches temperature.

    • Maintain reflux for 4–6 hours .[1]

  • Monitoring: Check TLC (Eluent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the epoxide (

    
    ) and appearance of the more polar azido-alcohol (
    
    
    
    ).[1]
  • Workup (Safety Critical):

    • Cool to room temperature.[7]

    • Pour into cold water (5x reaction volume). The product usually precipitates as a solid.

    • Filter the solid.[8] Wash with copious water to remove unreacted

      
      .[1]
      
    • WARNING: The filtrate contains excess azide. Treat with bleach or nitrous acid before disposal.[1]

Troubleshooting Decision Tree

Troubleshooting Start Start Reaction (65°C, 4h) CheckTLC Check TLC Start->CheckTLC Incomplete Starting Material Remains CheckTLC->Incomplete Low Conversion Clean Clean Conversion CheckTLC->Clean Target Product Impurities Multiple Spots/Tailing CheckTLC->Impurities Side Products Action1 Increase Temp to 75°C OR Add 0.5 eq NaN3 Incomplete->Action1 Action2 Proceed to Workup (Water Precipitation) Clean->Action2 Action3 Check pH (Is it acidic?) Reduce Temp to 55°C Impurities->Action3

Figure 2: Decision tree for reaction monitoring and intervention.

References

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[9] Ring Opening of Epoxides with Sodium Azide in Water.[7][9][10] A Regioselective pH-Controlled Reaction.[10] The Journal of Organic Chemistry, 64(16), 6094–6096.

  • Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002).[7] Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction.[7] Synthesis, 2002(15), 2254-2258.

  • University of Illinois Division of Research Safety. (2019). Sodium Azide Safety Guide.

  • BenchChem. (n.d.).[1] 4-(2,3-Epoxypropoxy)carbazole Structure and Properties.

Sources

Technical Support Center: Copper Catalyst Remediation in Carbazole Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Quencher"

In the synthesis of carbazole-based functional materials (e.g., for OLEDs, biological probes, or photovoltaics), the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a staple. However, the resulting 1,2,3-triazole ring acts as a monodentate or bidentate ligand, trapping Cu(I)/Cu(II) ions in a stable complex.

Why this matters for Carbazoles: Carbazole derivatives are prized for their optoelectronic properties (fluorescence, hole-transport). Residual paramagnetic copper (


 Cu

) acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET) or paramagnetic quenching. Even trace amounts (<50 ppm) can reduce quantum yield by >40% and introduce cytotoxicity in biological assays.

This guide provides a tiered approach to purification, moving from bulk extraction to high-precision scavenging.

Decision Matrix: Selecting Your Protocol

Before starting, assess your product's solubility and intended application.

G Start Start: Carbazole-Triazole Crude Solubility Is Product Water Soluble? Start->Solubility Yes_Water Yes (Hydrophilic) Solubility->Yes_Water Polar Side Chains No_Water No (Lipophilic/Organic) Solubility->No_Water Standard Carbazole Method_A Method A: Dialysis or C18 SPE Cartridge Yes_Water->Method_A Method_B Method B: Liquid-Liquid Extraction (EDTA/NH4OH) No_Water->Method_B Check_Purity Check Purity (Color/ICP-MS) Method_A->Check_Purity Method_B->Check_Purity High_Purity High Purity Needed? (OLED/Pharma) Check_Purity->High_Purity Fail / Trace Cu Final Pure Product Check_Purity->Final Pass Method_C Method C: Solid-Supported Scavengers (SiliaMetS) High_Purity->Method_C Method_C->Final

Figure 1: Decision tree for selecting the appropriate copper remediation strategy based on substrate solubility and purity requirements.

Protocol Module A: Liquid-Liquid Extraction (The "Bulk Clean")

Best for: Lipophilic carbazoles soluble in DCM, Chloroform, or Ethyl Acetate. Mechanism: Competitive chelation. You introduce a water-soluble ligand (EDTA or Ammonia) that binds Copper stronger than your triazole product does, pulling it into the aqueous phase.

Reagent Preparation
  • EDTA Solution (0.5 M): Dissolve disodium EDTA in water.[1] Adjust pH to ~8.0 with NaOH pellets. Note: EDTA chelates best at basic pH where carboxylic acid groups are deprotonated.

  • Ammonia Wash: 10% v/v

    
     in water.
    
Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction mixture in a halogenated solvent (DCM or

    
    ). Avoid Diethyl Ether as carbazoles often have poor solubility in it.
    
  • The Wash:

    • Add an equal volume of 0.5 M EDTA (pH 8) .[1]

    • Observation: Shake vigorously for 2 minutes. If Cu is present, the aqueous layer will turn Blue/Green (Cu-EDTA complex).[1]

  • Iteration: Separate layers. Repeat the EDTA wash until the aqueous layer remains colorless (typically 3 cycles).

  • Polishing: Wash the organic layer once with 10%

    
      (removes traces EDTA missed) and then once with Brine  (saturated NaCl).
    
  • Drying: Dry over

    
    , filter, and concentrate.
    

Troubleshooting Q&A:

  • Q: My carbazole precipitated during the wash.

    • A: Carbazoles are hydrophobic. If precipitation occurs, add a small amount of Methanol (5-10%) to the organic layer to increase polarity slightly without making it miscible with the water layer.

  • Q: The color won't go away.

    • A: Some Cu-Triazole complexes are exceptionally stable. Proceed to Module B (Scavengers) .

Protocol Module B: Solid-Supported Scavengers (The "Deep Clean")

Best for: Pharmaceutical intermediates (<10 ppm limits) and OLED materials. Mechanism: Functionalized silica beads (e.g., SiliaMetS®) physically bind metal ions. Because they are heterogeneous, they are removed via simple filtration, leaving no residue.

Scavenger Selection Guide

Not all scavengers work for all oxidation states.

Scavenger TypeFunctional GroupTarget Copper StateBest For...
Si-Thiol -SH (Mercaptan)Cu(I) & Cu(II)Universal Choice. Best for Pd and Cu. High affinity.
Si-TAAcOH Triamine tetraacetic acid (Supported EDTA)Cu(II)High oxidation states. Mimics liquid EDTA but solid.
Si-Imidazole ImidazoleCu(I)Specific affinity for soft metals. Good if Thiol affects product.[2]
Step-by-Step Procedure (Slurry Mode)
  • Dissolution: Dissolve crude product in THF or DCM (10 mL solvent per g of product).

  • Loading: Add Si-Thiol (4 equivalents relative to expected residual copper, or 10-20% w/w relative to product mass).

  • Incubation: Stir at room temperature for 4 hours .

    • Tip: Heating to 40°C can accelerate scavenging but ensure your carbazole is thermally stable.

  • Filtration: Filter the suspension through a fritted funnel or a Celite pad.

  • Rinse: Wash the silica pad with fresh solvent to recover adsorbed product.

  • Analysis: Concentrate filtrate. The "green tint" should be completely gone.

Protocol Module C: The "Stubborn Chelate" (Chromatography)

Best for: Cases where the product and copper co-elute on standard silica.

Standard silica gel has weak affinity for copper. If you run a column directly, the copper often "smears" through the column, contaminating fractions.

The "Doped" Column Technique
  • Stationary Phase: Use Neutral Alumina instead of Silica if your carbazole is acid-sensitive (carbazole nitrogen can be protonated/oxidized).

  • The EDTA Layer:

    • Pack the top 2 cm of your column with Silica gel impregnated with EDTA .

    • Preparation: Mix silica gel with aqueous EDTA, dry in an oven at 100°C, and use this as a "guard layer" on top of your normal column.

  • Elution: Run the column with your standard Hexane/Ethyl Acetate gradient. The copper will get trapped in the top EDTA layer (turning it blue), while the organic carbazole elutes freely.

Visualizing the Mechanism

Understanding why copper sticks helps you remove it. The triazole formed is a ligand.

Reaction cluster_0 The Contaminant Complex cluster_1 The Remediation Complex Cu-Triazole-Carbazole (Fluorescence Quenched) Scavenger Si-Thiol (SH) Complex->Scavenger Higher Affinity Binding FreeCu Cu-S-Silica (Trapped Solid) Scavenger->FreeCu Filtration PureProd Free Carbazole (Fluorescent) Scavenger->PureProd Release

Figure 2: The displacement mechanism. The scavenger (Si-Thiol) has a higher binding constant (


) for Copper than the triazole ring does, effectively sequestering the metal.

Frequently Asked Questions (FAQs)

Q1: I used Method A (EDTA), but my product is still slightly green. Can I use it for NMR? A: You can run NMR, but the paramagnetic Cu(II) will cause line broadening (shimming issues) and loss of signal intensity. For publication-quality spectra, you must perform a SiliaMetS treatment (Method B) or a filtration through a short plug of neutral alumina.

Q2: Can I use sodium sulfide (


) to precipitate the copper? 
A:  Technically yes, but do not do this . It forms colloidal Copper Sulfide (CuS) which is incredibly difficult to filter out (passes through 0.2 

m filters) and smells terrible. Solid-supported thiols (Si-Thiol) achieve the same chemistry without the mess.

Q3: My carbazole has a solubility issue and only dissolves in DMSO. How do I remove Copper? A: For DMSO solutions, standard extraction fails. Use Resin Capture . Add Amberlite™ IR120 (H form) or Dowex 50W resins directly to the DMSO solution. Stir for 12 hours, then filter. The resin captures the Cu ions.[1] Alternatively, perform dialysis against an EDTA solution if the molecule is large enough (>1 kDa).

Q4: What is the acceptable limit of Copper for biological testing? A: For cell-based assays, aim for <10 ppm . Copper is cytotoxic at higher concentrations and can generate Reactive Oxygen Species (ROS) that generate false positives in assay data.

References

  • Comparison of Copper Removal Methods

    • Title: Removal of Copper from Cu-Catalyzed Click Reactions.[3][4][5][6]

    • Source:Organic Process Research & Development (2025/Historical Context).
    • Note: Standard industrial comparison of EDTA vs. Silica Scavengers.
  • Solid-Supported Scavenging (SiliaMetS)

    • Title: SiliaMetS® Metal Scavengers User Guide.
    • Source: SiliCycle Inc.[7][8]

    • Context: Detailed affinity tables for Thiol vs. TAAcOH.
  • Carbazole Fluorescence Quenching

    • Title: Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics.[9][10]

    • Source:Royal Society of Chemistry / PMC (2025).
    • Context: Explains the mechanism of quenching which necessit
  • Pharmaceutical Limits

    • Title: Guideline on the specification limits for residues of metal catalysts.[11]

    • Source: European Medicines Agency (EMA).
    • Context: Establishes the <10 ppm limit for oral/parenteral drugs.

Sources

Minimizing side reactions during the azidation of carbazole epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Epoxide Ring Opening Audience: Medicinal Chemists, Process Development Scientists

Core Directive: Mechanistic Control & Causality

The azidation of carbazole epoxides (typically 4-(oxiran-2-ylmethoxy)-9H-carbazole derivatives) is a pivotal step in synthesizing


-adrenergic antagonists (like Carvedilol analogues) and bioactive alkaloids. The reaction involves the nucleophilic attack of an azide anion (

) on the strained epoxide ring.

However, this system is prone to three specific failure modes driven by the dual nature of the epoxide (electrophile) and the azide (nucleophile vs. base).

The Triad of Failure (Causality Analysis)
  • The Hydrolysis Trap (Thermodynamic Sink):

    • Cause: Presence of adventitious water in the absence of a phase transfer catalyst or sufficient buffering.

    • Mechanism:[1][2][3][4][5][6][7] Water competes with azide as a nucleophile. While

      
       is a better nucleophile (
      
      
      
      ) than water, high solvation shells in aqueous media can retard its kinetics, allowing
      
      
      to open the ring to form the diol impurity .
  • The Meinwald Rearrangement (Lewis Acid Overkill):

    • Cause: Use of strong Lewis acids (e.g.,

      
      ) or high temperatures to force conversion.
      
    • Mechanism:[1][2][3][4][5][6][7] The Lewis acid coordinates to the epoxide oxygen, triggering a hydride shift (or alkyl shift) that isomerizes the epoxide into a ketone or aldehyde rather than opening it.

  • Regio-Scrambling (pH Dependence):

    • Cause: Uncontrolled pH.

    • Mechanism:

      • Basic/Neutral (pH > 8):

        
         attack at the least substituted carbon (Steric control).
        
      • Acidic (pH < 5): Protonation of the epoxide oxygen creates significant carbocation character at the most substituted carbon (Electronic control), reversing selectivity.[8]

Visualization: Reaction Pathways & Failure Modes

The following diagram maps the kinetic competition between the desired azidation and the primary side reactions.

CarbazoleAzidation Start Carbazole Epoxide Cond_Ideal Buffered Azide (pH 5-8, mild Lewis Acid) Start->Cond_Ideal Cond_Acid Strong Acid / High T (Lewis or Brønsted) Start->Cond_Acid Cond_Wet High Water Content (No PTC) Start->Cond_Wet Activated Activated Complex (O-Metal/Proton) Cond_Ideal->Activated Activation Carbocation Incipient Carbocation (Electronic Bias) Cond_Acid->Carbocation Protonation Prod_Diol 1,2-Diol (Hydrolysis Impurity) Cond_Wet->Prod_Diol H2O Attack Prod_Beta β-Azido Alcohol (Target: Anti-Markovnikov) Activated->Prod_Beta N3- Attack (Steric) Prod_Alpha α-Azido Alcohol (Regio-impurity) Carbocation->Prod_Alpha N3- Attack (Electronic) Prod_Ketone Ketone/Aldehyde (Meinwald Rearrangement) Carbocation->Prod_Ketone 1,2-Hydride Shift

Figure 1: Kinetic competition in carbazole epoxide ring opening. Green nodes indicate success; red nodes indicate failure modes.

Troubleshooting & FAQs (Technical Support)

Issue 1: "I am seeing a large 'baseline' spot on TLC and low yields."

Diagnosis: You likely have Diol Formation (Hydrolysis).

  • The Cause: If you are using an aqueous solvent system (e.g., Acetone/Water) without a Phase Transfer Catalyst (PTC) or with insufficient azide excess, water is out-competing the azide.

  • The Fix:

    • Switch Solvent: Move to anhydrous Acetonitrile (

      
      ) using a mild Lewis Acid catalyst like Lithium Perchlorate (
      
      
      
      ) or Cerium(III) Chloride (
      
      
      ).
    • Add a PTC: If water is required for solubility, add 5 mol% tetrabutylammonium bromide (TBAB). This shuttles the

      
       into the organic phase, increasing its effective concentration relative to water.
      
Issue 2: "The reaction mixture turned yellow/brown and I see a less polar impurity."

Diagnosis: Meinwald Rearrangement .

  • The Cause: The Lewis Acid used (e.g.,

    
    , 
    
    
    
    ) was too strong, or the temperature was too high (>80°C). The epoxide isomerized to a carbazole-ketone/aldehyde.
  • The Fix:

    • Buffer the System: Use Ammonium Chloride (

      
      ) and Sodium Azide in Methanol/Water. The 
      
      
      
      acts as a very mild proton source that activates the epoxide without triggering the rearrangement.
    • Lower Temperature: Run the reaction at room temperature or max 50°C.

Issue 3: "I have a mixture of two isomers (Regio-scrambling)."

Diagnosis: pH-Induced Regio-drift .

  • The Cause: The reaction pH drifted.

    • If pH drops < 4.5: You get "Markovnikov" attack (at the carbon closer to the carbazole or substituents).

    • If pH > 9.0: You get "Anti-Markovnikov" attack (at the terminal carbon).

  • The Fix:

    • Check pH: Maintain pH between 7.0 and 8.5 for standard terminal attack.

    • Use a Solid Support: Silica-supported Sodium Azide (

      
      ) often enforces steric control due to surface constraints.
      

Validated Experimental Protocol

Protocol: Ammonium Chloride Promoted Azidolysis (Buffered Aqueous Method) Rationale: This method minimizes Meinwald rearrangement (mild activation) and suppresses diol formation through high azide concentration.

Safety Critical (Read Before Proceeding)
  • Hydrazoic Acid (

    
    ):  Do NOT  acidify the reaction mixture below pH 4.5. 
    
    
    
    is volatile, highly toxic, and explosive.[9]
  • Halogenated Solvents: Do NOT use Dichloromethane (DCM) or Chloroform with Sodium Azide.[10] This forms Diazidomethane (

    
    ), which is explosively unstable.
    
  • Waste: Quench azide waste with excess Sodium Nitrite (

    
    ) and Sulfuric Acid (
    
    
    
    ) in a controlled manner to decompose to
    
    
    and
    
    
    , or use commercial quenching kits.
Step-by-Step Methodology
StepActionCritical Parameter
1 Dissolution Dissolve Carbazole Epoxide (1.0 equiv) in DMF or MeCN (5 mL/mmol). Avoid Acetone if possible (can form explosive peroxides/azides over long storage).
2 Reagent Prep In a separate flask, dissolve

(1.5 - 2.0 equiv) and

(1.5 equiv) in minimal Water.
3 Addition Add the aqueous salt solution to the organic epoxide solution.
4 Reaction Heat to 60°C . Monitor by TLC/HPLC. Time: 2–6 hours.
5 Workup Dilute with Ethyl Acetate. Wash with Water (x3) to remove DMF and excess azide. Wash with Brine.
6 Purification Dry over

. Concentrate (Rotovap bath < 45°C). Recrystallize or Column Chromatography.[11][12]
Decision Tree for Optimization

Troubleshooting Start Start: Low Yield / Impurities CheckTLC Check TLC/LCMS Start->CheckTLC Impurity_Polar Impurity is More Polar (Diol) CheckTLC->Impurity_Polar Low Rf Impurity_NonPolar Impurity is Less Polar (Ketone/Aldehyde) CheckTLC->Impurity_NonPolar High Rf No_Reaction Starting Material Remains CheckTLC->No_Reaction Same Rf Fix_Diol Action: Switch to Anhydrous MeCN Add LiClO4 (0.1 eq) Impurity_Polar->Fix_Diol Fix_Ketone Action: Remove Strong Lewis Acid Use NH4Cl Buffer Impurity_NonPolar->Fix_Ketone Fix_Rate Action: Increase Temp to 60°C Add PTC (TBAB) No_Reaction->Fix_Rate

Figure 2: Logic flow for troubleshooting reaction failures.

References

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[13] Ring Opening of Epoxides with Sodium Azide in Water.[8][12][14] A Regioselective pH-Controlled Reaction.[13] The Journal of Organic Chemistry, 64(16), 6094–6096.

  • Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002).[14] Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction.[14] Synthesis, 2002(15), 2254–2258.

  • University of California, Santa Barbara (UCSB). Sodium Azide and Organic Azides: Standard Operating Procedure. Environmental Health & Safety.

  • Li, S., Shi, Y., Li, P., & Xu, J. (2019).[5] Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones.[5] The Journal of Organic Chemistry, 84(8), 4443–4450.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Triazole Formation: Leveraging the Unique Properties of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reaction Validation in Modern Chemistry

The advent of "click chemistry," a term elegantly coined by K. B. Sharpless, marked a paradigm shift in chemical synthesis, enabling the rapid, efficient, and reliable joining of molecular building blocks.[1][2] Among these reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the cornerstone of bioconjugation, drug discovery, and materials science due to its high yield, stereospecificity, and tolerance of a wide range of functional groups.[1][3] This reaction forges a stable triazole linkage from an azide and a terminal alkyne.[4]

The Core Reaction: A Tale of Two Cycloadditions

The formation of a 1,2,3-triazole ring from an azide and an alkyne is a 1,3-dipolar cycloaddition. While the thermal Huisgen cycloaddition exists, it requires harsh conditions and often yields a mixture of regioisomers (1,4- and 1,5-disubstituted), disqualifying it from the "click" criteria.[1][5] The two most prominent and synthetically useful variations are the Copper(I)-Catalyzed (CuAAC) and the Strain-Promoted (SPAAC) cycloadditions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential click reaction. It utilizes a copper(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), to exclusively yield the 1,4-disubstituted triazole isomer.[6] Its primary advantages are its extremely fast reaction kinetics and its insensitivity to aqueous conditions over a wide pH range (4-12).[1][3] The main drawback is the potential cytotoxicity of the copper catalyst, which can be a concern for in vivo applications, though the development of chelating ligands has helped mitigate this issue.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed as a copper-free alternative, SPAAC employs a strained cyclooctyne (e.g., DIBO or ADIBO) that reacts readily with azides without the need for a metal catalyst.[7][9] This makes it highly suitable for applications in living systems. However, SPAAC generally exhibits slower reaction kinetics compared to CuAAC and the strained alkynes can sometimes participate in side reactions, for instance with thiol-containing proteins.[7]

This guide will focus on the validation of the more widely used CuAAC reaction, as the principles of product characterization are broadly applicable.

The Validation Reagent: 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole

To serve as an effective tool for validating triazole formation, an ideal reagent should possess features that simplify analysis. We propose 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole for this purpose. Its structure is a deliberate synthesis of functional components:

  • Azido Group (-N₃): The reactive handle for the cycloaddition reaction.

  • Carbazole Moiety: A rigid, aromatic heterocycle known for its distinct and robust fluorescent properties.[10][11] This serves as a built-in reporter tag that can be easily monitored by UV-Vis spectroscopy or, more powerfully, by high-performance liquid chromatography with fluorescence detection (HPLC-FLD).

  • Propanediol Group (-CH(OH)CH₂(OH)): This hydrophilic side chain enhances the solubility of the molecule in a variety of solvents, including the aqueous buffers commonly used in bioconjugation.

The central hypothesis is that by using an azide with an intrinsic, stable reporter tag, the validation process can be streamlined, moving from a qualitative assessment to a quantitative, high-confidence confirmation with minimal purification.

Caption: Conceptual structure of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole.

A Comparative Analysis of Validation Methodologies

The validation of triazole formation can be approached in several ways, each with distinct advantages and limitations.

Methodology Reagent Type Principle Pros Cons
Traditional Spectroscopic Simple Azides (e.g., Benzyl Azide)Full structural elucidation of the purified product.Definitive, unambiguous structure confirmation.Requires purification; low-throughput; not suitable for real-time analysis.
Fluorogenic "Turn-On" Probes with Quenched Dyes (e.g., Azidocoumarin)Fluorescence is activated upon triazole formation.High sensitivity; allows for real-time kinetic monitoring.Potential for false positives; probe synthesis can be complex; photobleaching.
Inherent Reporter Tag 4-[...]-carbazole The stable fluorescence of the carbazole tag allows for chromatographic tracking.Quantitative analysis of starting material and product via HPLC-FLD; high sensitivity; no complex "turn-on" mechanism required; facilitates purification.Does not provide direct structural proof without complementary NMR/MS.

Experimental Protocols: A Self-Validating System

The true utility of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole lies in its integration into a self-validating workflow. The progress of the reaction can be accurately monitored chromatographically, and the final product can be definitively confirmed spectroscopically.

Protocol 1: General CuAAC Reaction

This protocol describes a typical small-scale reaction to validate the formation of a triazole.

  • Reagent Preparation:

    • In a 1.5 mL microcentrifuge tube, dissolve 1.0 eq of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole and 1.1 eq of a terminal alkyne (e.g., phenylacetylene) in 500 µL of a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Preparation:

    • In a separate tube, prepare a fresh solution of the catalyst. Add 0.1 eq of sodium ascorbate to a solution containing 0.05 eq of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) in 100 µL of H₂O. The solution should turn from light blue to colorless or pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.[6]

  • Initiation and Reaction:

    • Add the catalyst solution to the reagent mixture.

    • Vortex briefly and allow the reaction to proceed at room temperature. Monitor the reaction periodically (e.g., at t=0, 15 min, 1 hr, 4 hr) by taking a small aliquot for analysis.

    • Causality Note: Using a slight excess of the alkyne ensures the complete consumption of the limiting azide reagent, which is often the more valuable component. The t-BuOH/H₂O solvent system is effective for dissolving both nonpolar organic substrates and the inorganic copper catalyst salts.[12]

Protocol 2: Chromatographic Validation (HPLC-FLD)

This method provides a quantitative assessment of reaction conversion.

  • Sample Preparation:

    • Dilute a 5 µL aliquot of the reaction mixture into 500 µL of the mobile phase (e.g., Acetonitrile/Water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detector: Excitation (λex) at ~330 nm, Emission (λem) at ~380 nm (typical for carbazoles, optimization may be required).

  • Analysis:

    • Inject the prepared sample. The azide starting material and the triazole product will have distinct retention times.

    • Validate the reaction by observing the decrease in the peak area of the starting azide and the corresponding increase in the peak area of the product. The reaction is complete when the azide peak is no longer detectable.

Protocol 3: Spectroscopic Confirmation (NMR & MS)

After workup and purification (if necessary), these methods provide definitive structural proof.

  • ¹H NMR Spectroscopy:

    • The most telling signal is the appearance of a new singlet in the aromatic region, typically between δ 7.5 and 8.5 ppm, corresponding to the C5-proton of the newly formed 1,2,3-triazole ring.[13][14]

    • Concurrently, the protons adjacent to the original azide and alkyne groups will show characteristic downfield shifts.

  • Mass Spectrometry (HRMS):

    • High-Resolution Mass Spectrometry will confirm the exact mass of the product, corresponding to the sum of the molecular weights of the azide and alkyne reactants, providing unequivocal evidence of the cycloaddition.

Comparative Data Summary

The following tables present expected data when comparing the carbazole-azide method with a standard, non-fluorescent azide like benzyl azide.

Table 1: Reaction Monitoring Comparison

Parameter Benzyl Azide (Standard) 4-[...]-carbazole Azide Justification
Monitoring Technique Thin-Layer Chromatography (TLC) with UV HPLC-FLD HPLC offers superior resolution and quantitative data over the qualitative estimation from TLC.
Sensitivity µg range ng to pg range Fluorescence detection is inherently several orders of magnitude more sensitive than UV shadowing on a TLC plate.
Time to Result 5-10 min per spot 5-10 min per run While times are similar, HPLC provides a full chromatogram with quantitative results in a single run.

| Quantitation | Poor (estimation only) | Excellent (based on peak area) | Crucial for kinetic studies and determining reaction endpoint with high confidence. |

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Proton 4-[...]-carbazole Azide 1,4-Disubstituted Triazole Product Key Change
Carbazole Ar-H δ 7.2 - 8.1 ppm δ 7.2 - 8.2 ppm Minor shifts in carbazole protons.
-CH(N₃)- ~ δ 3.5 ppm ~ δ 4.5 ppm (now -CH(Triazole)-) Significant downfield shift upon ring formation.

| Triazole C5-H | N/A | ~ δ 7.8 ppm (singlet) | Appearance of the diagnostic triazole proton. [13] |

Visualizing the Validation Workflow

A well-defined workflow is essential for reproducible results. The following diagram illustrates the process from reaction to final validation.

Validation_Workflow A Step 1: Reaction Setup Carbazole-Azide + Alkyne CuSO4 / Na-Ascorbate B Step 2: Reaction Monitoring (Quantitative In-Process Control) A->B C HPLC-FLD Analysis (λex=330, λem=380) B->C D Is Azide Peak Gone? C->D Analyze Chromatogram E Reaction Complete D->E Yes F Continue Reaction D->F No G Step 3: Workup & Purification (If necessary) E->G F->B Take next time point H Step 4: Definitive Confirmation G->H I ¹H NMR Spectroscopy (Look for Triazole Proton) H->I J High-Resolution Mass Spec (Confirm Exact Mass) H->J K Validated Product I->K J->K

Caption: Workflow for triazole formation validation using the carbazole-azide reagent.

Conclusion and Future Outlook

The validation of chemical reactions is paramount in scientific research. While traditional methods like NMR and mass spectrometry provide definitive structural proof, they are best suited for final product analysis rather than for routine monitoring or high-throughput applications.

The use of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole offers a superior alternative for process validation. By incorporating a stable and highly sensitive fluorescent reporter into the azide reactant, it creates a self-validating system. Researchers can leverage the power of HPLC-FLD for precise, quantitative, and real-time monitoring of the reaction's progress, ensuring complete conversion before committing to time-consuming workups and spectroscopic analyses. This approach combines the ease of fluorometric tracking with the ultimate certainty of structural elucidation, providing a robust and efficient methodology for scientists and drug development professionals. The principles outlined here can be extended to the design of other multifunctional reagents, paving the way for the next generation of "smart" building blocks in chemical synthesis.

References

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC.
  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC.
  • Rate Determination of Azide Click Reactions onto Alkyne Polymer Brush Scaffolds: A Comparison of Conventional and Catalyst-Free Cycloadditions for Tunable Surface Modification.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PMC.
  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applic
  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design.
  • Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Deriv
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
  • Click chemistry. Wikipedia.
  • SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. AJOL.info.
  • Introduction to click chemistry: a new method for the labeling and modific
  • Triazole. Wikipedia.
  • Mini-review on the novel synthesis and potential applications of carbazole and its deriv
  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.
  • SYNTHESIS OF FUSED 1,2,3-TRIAZOLES THROUGH CARBOCATION-MEDIATED INTRAMOLECULAR [3+2] CYCLOADDITION OF AZIDO-PROPARGYL ALCOHOLS Y. HETEROCYCLES.
  • synthesis of carbazoles and derivatives
  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Lirias.
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
  • Supporting Information Chain Folding of Carbazole-Donor Containing Polymers via Two-point Interaction with Naphthalene monoimide. pubs.acs.org.
  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. MOST Wiedzy.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • 1,2,3‐Triazoles by Click Chemistry Using Azido Esters as a Precursor. ChemistrySelect.
  • A review on the biological potentials of carbazole and its derived products. Journal of Basic and Clinical Physiology and Pharmacology.
  • CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. IJRPC.
  • Synthesis of 4-Arylselanyl-1H-1,2,3-triazoles from Selenium-Containing Carbinols. MDPI.

Sources

A Comparative Guide to the Click Reactivity of Aromatic vs. Aliphatic Azides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers unparalleled efficiency and reliability.[1][2] The choice of azide—aromatic or aliphatic—is a critical parameter that can significantly influence reaction kinetics and experimental outcomes. This guide provides an in-depth comparison of the click reactivity of these two classes of azides, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their molecular conjugations.

The Heart of the Matter: Electronic and Steric Influences on Azide Reactivity

The reactivity of an azide in a CuAAC reaction is fundamentally governed by its electronic properties and the steric environment around the azido group.[3][4] These factors dictate the ease with which the azide can coordinate with the copper catalyst and subsequently react with the alkyne.

Aromatic Azides: In aromatic azides, the azido group is directly attached to an aromatic ring. The electron density of the azide, and thus its nucleophilicity, is influenced by the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or fluoro (-F) groups decrease the electron density of the aromatic ring. This, in turn, can make the terminal nitrogen of the azide more electrophilic, potentially accelerating the reaction with the copper acetylide intermediate.[5]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as amino (-NH2) or methoxy (-OCH3) groups increase the electron density of the ring. Interestingly, in cases of significant steric hindrance from ortho substituents, para-electron-donating groups can synergistically enhance the reactivity of aryl azides.[6] This is attributed to an increase in the HOMO energy level and a distortion of the azido group out of the aromatic plane, which enhances its "clickability".[6]

  • Steric Hindrance: Bulky substituents in the ortho position to the azide group can sterically hinder the approach of the copper-alkyne complex, thereby slowing down the reaction rate.[7][8] However, the CuAAC reaction is known for its remarkable tolerance to a wide variety of functional groups and steric environments.[8]

Aliphatic Azides: In aliphatic azides, the azido group is attached to a non-aromatic, sp3-hybridized carbon atom.

  • Electronic Effects: The electronic influence of the alkyl chain is generally less pronounced compared to the diverse substituent effects in aromatic systems. Aliphatic azides are generally considered to be electron-rich.

  • Steric Hindrance: Similar to their aromatic counterparts, the reactivity of aliphatic azides can be affected by steric bulk adjacent to the azide group. For instance, a primary azide (R-CH2-N3) will generally be more reactive than a tertiary azide (R3C-N3) due to less steric congestion.[5]

Performance Comparison: Aromatic vs. Aliphatic Azides in CuAAC

While the specific reaction rate is highly dependent on the exact substrates, catalyst system, and reaction conditions, some general trends can be observed. The following table summarizes a qualitative comparison based on available literature.

FeatureAromatic AzidesAliphatic AzidesRationale & References
General Reactivity Can be modulated by substituents; generally reactive.Generally considered reactive.The reactivity of both is sufficient for most CuAAC applications.[3][9]
Electronic Tuning Highly tunable with electron-donating or -withdrawing groups.Less tunable by simple alkyl chains.Aromatic systems allow for fine-tuning of electronic properties.[5][6]
Steric Sensitivity Sensitive to ortho-substituents.Sensitive to substitution on the alpha-carbon.Steric hindrance near the azide group can impede the reaction.[5][7][8]
Reaction Speed Can be very fast, especially with activating groups.Generally fast and reliable.While direct quantitative comparisons are sparse, both are effective in CuAAC. Some studies suggest aliphatic alkynes are less reactive than aromatic ones, but the effect of the azide structure is less systematically studied.[10]
Solubility Can be less soluble in aqueous media depending on the substituent.Generally more soluble in a wider range of solvents.The hydrophobic nature of the aromatic ring can impact solubility.

Experimental Protocols: A Side-by-Side Look

The following are representative, detailed protocols for performing a CuAAC reaction with an aromatic azide (phenyl azide) and an aliphatic azide (benzyl azide).

Protocol 1: CuAAC with an Aromatic Azide (Phenyl Azide)

This protocol is adapted from a general procedure for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[11]

Materials:

  • Phenyl azide

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-butanol/water or THF/water mixture)

Procedure:

  • In a suitable reaction vial, dissolve the phenyl azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%).

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or recrystallization if necessary.

Protocol 2: CuAAC with an Aliphatic Azide (Benzyl Azide)

This protocol is based on a well-established procedure for the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.[12][13][14]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with sodium ascorbate

  • Solvent (e.g., t-butanol/water, DMSO, or CyreneTM)[12][13]

  • Triethylamine (Et3N) (optional, can accelerate the reaction)[13]

Procedure:

  • In a reaction flask, dissolve benzyl azide (1 equivalent) and phenylacetylene (1 equivalent) in a 1:1 mixture of t-butanol and water.[12]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in a minimal amount of water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in a minimal amount of water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.[12]

  • Stir the reaction at room temperature for 12-24 hours.[12]

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up the reaction by adding water and extracting with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Process

To better understand the underlying mechanism and experimental workflow, the following diagrams are provided.

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuAcetylide Copper(I) Acetylide CuI->CuAcetylide + Alkyne Alkyne Terminal Alkyne Alkyne->CuAcetylide Azide Azide Coordination Coordination Complex Azide->Coordination CuAcetylide->Coordination + Azide Cycloaddition Cycloaddition Coordination->Cycloaddition Triazole 1,4-Disubstituted Triazole Cycloaddition->Triazole Triazole->CuI Release of Product & Regeneration of Cu(I)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow start Start dissolve Dissolve Azide and Alkyne in Solvent start->dissolve add_reagents Add Ascorbate and CuSO4 to Reaction dissolve->add_reagents prepare_cu Prepare CuSO4 Solution prepare_cu->add_reagents prepare_asc Prepare Fresh Sodium Ascorbate Solution prepare_asc->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify Product (e.g., Chromatography) workup->purify end End purify->end

Caption: A generalized experimental workflow for a typical CuAAC reaction.

Conclusion and Future Outlook

The choice between an aromatic and an aliphatic azide for a click reaction is a nuanced one, with the optimal choice depending on the specific requirements of the application, including desired reactivity, solubility, and the potential for steric or electronic modulation. While both classes of azides are highly effective in CuAAC reactions, aromatic azides offer a greater degree of tunability through the introduction of substituents on the aromatic ring.

As the field of bioconjugation continues to advance, a deeper quantitative understanding of the kinetic differences between various azide substrates will be invaluable. Future research focusing on systematic kinetic studies under standardized conditions will further empower chemists to select the ideal azide for their specific synthetic challenges, ultimately accelerating innovation in drug discovery and materials science.

References

  • Yoshida, S., Tanaka, J., Nishiyama, Y., Hazama, Y., Matsushita, T., & Hosoya, T. (2018). Further enhancement of the clickability of doubly sterically-hindered aryl azides by para-amino substitution. Chemical Communications, 54(85), 11841-11844. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative performance of alkynes in copper‐catalyzed azide–alkyne cycloaddition. Angewandte Chemie International Edition, 50(35), 8051-8055. [Link]

  • Kormos, A., & Kégl, T. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 2374-2381. [Link]

  • Kormos, A., & Kégl, T. (2020). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2039-2051. [Link]

  • Kormos, A., & Kégl, T. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 2374-2381. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]

  • Interchim. (2011). Click Chemistry (Azide / alkyne reaction). [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Jiang, H., & Wang, B. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1701. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • Hughes, A. J., Jones, M. W., & Moses, J. E. (2021). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 32(5), 849-859. [Link]

  • ResearchGate. (n.d.). Alkynes bearing electron-withdrawing groups in addition to compounds 1–7. [Link]

  • Wang, Y., Li, Y., & Zhang, J. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1400. [Link]

  • Jackson, M., & Kele, P. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link]

  • Witte, M. D., van der Marel, G. A., & Overkleeft, H. S. (2013). Comparative analysis of click chemistry mediated activity-based protein profiling in cell lysates. Molecules, 18(10), 12348-12360. [Link]

  • ResearchGate. (2015, February 23). Best procedure for click between aromatic azide and aliphatic alkyne?. [Link]

  • ResearchGate. (n.d.). Steric Effects in ortho C H Activation of Aromatic Systems. [Link]

  • ResearchGate. (n.d.). A Comparative Study of Bioorthogonal Reactions with Azides. [Link]

  • ResearchGate. (n.d.). Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. [Link]

  • Yoshida, S., & Hosoya, T. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. [Link]

  • Interchim. (n.d.). Click chemistries. [Link]

Sources

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